molecular formula C22H21N5O3S B2510180 6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852153-25-4

6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2510180
CAS RN: 852153-25-4
M. Wt: 435.5
InChI Key: AILFNWHXTKRATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Novel Compounds : This compound has been used as a starting material for synthesizing various novel heterocyclic compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown promising analgesic and anti-inflammatory activities, indicating potential pharmacological applications (Abu‐Hashem et al., 2020).

  • Creation of β-Tricarbonyl Compounds : It's involved in reactions leading to β-tricarbonyl compounds, which are further converted into various chemical structures like 1,3-oxazine and 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones. This showcases its versatility in synthetic organic chemistry (Saçmacı et al., 2008).

  • Nonlinear Optical Properties : The compound has been studied for its third-order nonlinear optical properties. This indicates its potential application in developing nonlinear optical materials for device applications, like optical power limiting devices (Shettigar et al., 2009).

Pharmacological Applications

  • Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been shown to act as cyclooxygenase-1/2 inhibitors, suggesting their potential as analgesic and anti-inflammatory agents. This opens up avenues for drug development in these therapeutic areas (Abu‐Hashem & Youssef, 2011).

Agricultural Applications

  • Herbicidal Activity : Some pyrimidine derivatives, including those related to this compound, have shown significant herbicidal activity. This suggests potential applications in agriculture for weed control (Nezu et al., 1996).

Supramolecular Chemistry

  • Supramolecular Assemblies : The compound has been used in the synthesis of novel pyrimidine derivatives, which are further investigated as ligands for co-crystallization in supramolecular chemistry. This highlights its utility in developing new materials with potential applications in nanotechnology and material sciences (Fonari et al., 2004).

properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-3-5-15(6-4-14)13-31-22-26-25-19(11-16-12-20(28)24-21(29)23-16)27(22)17-7-9-18(30-2)10-8-17/h3-10,12H,11,13H2,1-2H3,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILFNWHXTKRATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.